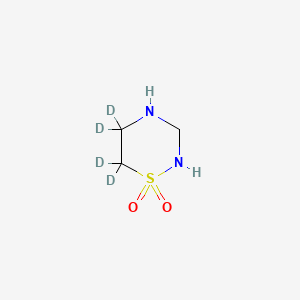

Taurultam-d4

Description

Significance of Stable Isotope Labeling in Contemporary Biochemical and Analytical Sciences

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This method has become indispensable in modern biochemical and analytical sciences for several key reasons. Unlike radioactive isotopes, stable isotopes are non-hazardous, allowing for safer handling and broader application, including in human metabolic studies.

The primary utility of stable isotope labeling lies in its application with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In mass spectrometry, the mass difference between the labeled (heavy) and unlabeled (light) compound allows for their precise differentiation and quantification. This makes stable isotope-labeled compounds ideal for use as internal standards in quantitative assays, where they can correct for sample loss during preparation and variations in instrument response, leading to highly accurate and reproducible measurements.

In metabolic research, this technique is crucial for tracing the metabolic fate of molecules in vivo and in vitro. By introducing a labeled compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME), elucidating metabolic pathways and measuring metabolic fluxes. caymanchem.com This provides deep insights into cellular physiology, disease mechanisms, and the pharmacokinetics of drugs. nih.gov

Table 1: Key Applications of Stable Isotope Labeling

| Application Area | Description |

| Metabolomics | Tracing the transformation and distribution of metabolites to map metabolic networks and quantify metabolic rates. nih.gov |

| Pharmacokinetics | Studying the absorption, distribution, metabolism, and excretion (ADME) of drugs to understand their disposition in the body. nih.gov |

| Quantitative Proteomics | Labeling proteins or peptides to accurately measure changes in protein abundance between different samples. |

| Internal Standards | Used in mass spectrometry-based assays to ensure precise quantification of target analytes in complex biological matrices. |

Overview of Taurultam-d4 as a Research Compound

This compound is the deuterated analogue of Taurultam. Taurultam itself is a derivative of the amino acid taurine (B1682933) and is known primarily as a stable, reversible metabolite of the antimicrobial and antineoplastic agent taurolidine (B130013). nih.govnih.gov In aqueous solutions, taurolidine exists in equilibrium with its active metabolites, including Taurultam, which contribute to its biological activity. newdrugapprovals.orgcore.ac.uk

The introduction of four deuterium atoms into the Taurultam structure creates this compound. This isotopic substitution increases the molecular weight of the compound, a key feature for its use in research. While the biological and chemical properties of this compound are considered nearly identical to those of Taurultam, its increased mass allows it to be distinguished by mass spectrometry.

Consequently, this compound is synthesized not for its own biological activity, but to serve as an analytical standard. Its most common application is as an internal standard for the accurate quantification of Taurultam in biological samples such as plasma or tissue during pharmacokinetic studies of its parent compound, taurolidine. core.ac.uk

Table 2: Physicochemical Properties of Taurultam and this compound

| Property | Taurultam | This compound |

| Molecular Formula | C₃H₈N₂O₂S | C₃H₄D₄N₂O₂S |

| Molecular Weight | ~136.17 g/mol tlcstandards.com | ~140.19 g/mol tlcstandards.com |

| Isotopic Label | None | Deuterium (d4) |

| Primary Research Use | Analyte | Internal Standard |

Scope and Objectives of Research Utilizing Deuterated Taurultam

The primary objective of using this compound in research is to facilitate highly accurate and precise quantitative analysis of its non-deuterated counterpart, Taurultam. This is particularly critical in pharmacokinetic and metabolic studies.

Quantitative Bioanalysis: The main scope for this compound is its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays. When studying the metabolism of taurolidine, researchers need to measure the concentration of its metabolite, Taurultam, in biological fluids. nih.gov By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of the target analyte (Taurultam) during sample extraction and processing can be accounted for, as the deuterated standard behaves identically. The ratio of the mass spectrometer signal of Taurultam to that of this compound allows for precise calculation of the Taurultam concentration.

Pharmacokinetic Profiling: A key objective is to accurately define the pharmacokinetic profile of Taurultam. Following the administration of taurolidine, the formation and elimination of Taurultam can be monitored over time. core.ac.uk Using this compound as an internal standard ensures the reliability of the data, which is essential for determining parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and elimination half-life. nih.gov

Metabolic Pathway Investigation: While Taurultam is a metabolite, deuterated tracers can also be used to investigate any further biotransformation. Although not its primary purpose, studying the fate of a deuterated compound can sometimes reveal subtle differences in metabolism due to the kinetic isotope effect, where the heavier C-D bond is broken more slowly than a C-H bond. nih.gov

Historical Context of Deuterium Isotope Applications in Life Sciences

The history of deuterium's application in science began shortly after its discovery in 1931 by Harold Urey, for which he was awarded the Nobel Prize in Chemistry in 1934. google.com Early research in the 1930s focused on the biological effects of "heavy water" (deuterium oxide, D₂O), where high concentrations were found to be detrimental to living organisms, revealing the profound, albeit subtle, influence of the isotope's increased mass on biological processes. caymanchem.com

In the mid-20th century, the focus shifted from studying the toxic effects of high deuterium concentrations to utilizing it as a tracer. The non-radioactive nature of deuterium made it an attractive tool for metabolic research. Scientists began using deuterium-labeled compounds to follow the intricate pathways of metabolism, famously demonstrated in studies of fatty acid and cholesterol biosynthesis.

The development of sophisticated analytical techniques like mass spectrometry and NMR spectroscopy dramatically expanded the utility of deuterium labeling. It became a cornerstone of drug metabolism and pharmacokinetic studies. More recently, the "deuterium switch" approach has emerged in drug discovery, where strategically replacing hydrogen with deuterium at sites of metabolic oxidation can slow down a drug's metabolism. newdrugapprovals.org This can potentially improve a drug's pharmacokinetic profile. nih.govplos.org This evolution from a scientific curiosity to a sophisticated tool highlights the enduring importance of deuterium in advancing the life sciences. glpbio.com

Structure

3D Structure

Properties

Molecular Formula |

C3H8N2O2S |

|---|---|

Molecular Weight |

140.20 g/mol |

IUPAC Name |

5,5,6,6-tetradeuterio-1,2,4-thiadiazinane 1,1-dioxide |

InChI |

InChI=1S/C3H8N2O2S/c6-8(7)2-1-4-3-5-8/h4-5H,1-3H2/i1D2,2D2 |

InChI Key |

RJGYJMFQWGPBGM-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C1(C(S(=O)(=O)NCN1)([2H])[2H])[2H] |

Canonical SMILES |

C1CS(=O)(=O)NCN1 |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Enrichment Methodologies for Taurultam D4

Strategies for Deuterium (B1214612) Incorporation in Taurultam Analogs

The introduction of deuterium into the Taurultam scaffold can be achieved through several strategic approaches, primarily involving either the use of deuterated starting materials or deuterium exchange reactions on a pre-formed heterocyclic ring.

One of the most direct methods for synthesizing deuterated cyclic sulfonamides involves the use of deuterated building blocks. For Taurultam-d4, this would ideally involve the use of deuterated taurine (B1682933) (2-aminoethanesulfonic acid-d4). The synthesis of deuterated amino acids is a well-established field, with various methods available for the introduction of deuterium at specific positions.

Alternatively, deuterium can be incorporated via a hydrogen-deuterium (H/D) exchange reaction on a suitable precursor or the final Taurultam molecule. libretexts.org This approach is often facilitated by a catalyst, such as a transition metal, or by using deuterated solvents under acidic or basic conditions. wikipedia.org For instance, in the synthesis of related 1,2,4-thiadiazinane 1,1-dioxides, deuterated analogs have been formed by stirring the parent compound with a base in a deuterated solvent like CD₂Cl₂. researchgate.net This suggests that the protons on the carbon atoms adjacent to the sulfonamide group in the Taurultam ring may be susceptible to base-catalyzed H/D exchange.

Another strategy involves the use of deuterated reagents during the cyclization step. For example, if the synthesis involves a condensation reaction with a one-carbon unit, a deuterated formaldehyde equivalent could be employed to introduce two deuterium atoms. Research on the synthesis of deuterated heterocycles has demonstrated the utility of reagents like Me₂NCD(OMe)₂ for this purpose. nih.govacs.org

A summary of potential deuterium incorporation strategies is presented in the table below.

| Strategy | Description | Key Reagents/Conditions | Potential Challenges |

| Deuterated Starting Materials | Utilization of commercially available or synthetically prepared deuterated taurine or its precursors. | Taurine-d4, Deuterated ethanolamine | Availability and cost of deuterated starting materials. |

| Hydrogen-Deuterium Exchange | Post-synthetic exchange of protons for deuterons on the Taurultam ring or a suitable precursor. | D₂O, Deuterated solvents (e.g., CD₂Cl₂), Acid or base catalysis (e.g., DBU) | Potential for incomplete deuteration, scrambling of deuterium atoms, and harsh reaction conditions. wikipedia.orgresearchgate.net |

| Deuterated Cyclization Reagents | Introduction of deuterium during the ring-formation step using a deuterated one-carbon source. | Paraformaldehyde-d₂, Deuterated dihalomethanes | Limited commercial availability of specific deuterated reagents. |

Multi-Step Chemical Synthesis Approaches for this compound

The synthesis of this compound is envisioned as a multi-step process, likely commencing from readily available deuterated precursors. A plausible synthetic route would mirror the established synthesis of unlabeled Taurultam, with modifications to incorporate the deuterium atoms.

A common route to cyclic sulfonamides involves the reaction of an aminoethanesulfonyl chloride with an amine, followed by cyclization. To achieve the d4-labeling pattern, one could start with deuterated ethanolamine.

Proposed Synthetic Pathway:

Synthesis of Deuterated Taurine: This can be achieved through various established methods, for instance, the reaction of deuterated aziridine with sulfur dioxide and water, or the ammonolysis of deuterated 2-bromoethanesulfonate.

Conversion to Deuterated 2-Aminoethanesulfonyl Chloride: The deuterated taurine can be converted to the corresponding sulfonyl chloride using standard chlorinating agents like thionyl chloride or phosphorus pentachloride.

Intramolecular Cyclization: The deuterated 2-aminoethanesulfonyl chloride hydrochloride would then undergo intramolecular cyclization in the presence of a base to yield this compound.

An alternative approach, drawing from the synthesis of analogous 1,2,4-thiadiazinane 1,1-dioxides, involves a three-component reaction. researchgate.netnih.gov This could potentially be adapted for this compound synthesis by reacting a deuterated β-aminoethane sulfonamide with a deuterated methylene donor.

The table below outlines a hypothetical multi-step synthesis of this compound.

| Step | Reaction | Starting Materials | Key Reagents | Product |

| 1 | Synthesis of Deuterated Taurine | Deuterated Ethanolamine | H₂SO₄, Na₂SO₃ | Taurine-d4 |

| 2 | Chlorination | Taurine-d4 | PCl₅ or SOCl₂ | 2-Aminoethanesulfonyl-d4 chloride hydrochloride |

| 3 | Intramolecular Cyclization | 2-Aminoethanesulfonyl-d4 chloride hydrochloride | Base (e.g., Triethylamine) | This compound |

Isotopic Purity Assessment in Synthesized this compound

The determination of isotopic purity is a critical final step in the synthesis of this compound. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for assessing the degree of deuteration. The disappearance or significant reduction of the proton signals corresponding to the deuterated positions provides a direct measure of isotopic enrichment. For this compound, the signals for the four protons on the carbon atoms of the ring should be absent or greatly diminished. Quantitative analysis can be performed by comparing the integral of the residual proton signals to that of an internal standard.

¹³C NMR spectroscopy can also be used, as the carbon signals of deuterated carbons are often split into multiplets due to C-D coupling and experience an isotopic shift.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is highly sensitive for determining the isotopic distribution of a sample. The mass spectrum of this compound will show a molecular ion peak at m/z + 4 compared to the unlabeled compound. By analyzing the relative intensities of the peaks corresponding to the different isotopologues (d₀, d₁, d₂, d₃, d₄), the isotopic purity can be accurately calculated. nih.gov

The table below details the analytical methods for isotopic purity assessment.

| Analytical Technique | Information Provided | Key Parameters |

| ¹H NMR Spectroscopy | Direct measurement of the degree of deuteration by observing the disappearance of proton signals. | Integration of residual proton signals against an internal standard. |

| ²H NMR Spectroscopy | Direct detection of the deuterium nuclei. | Provides qualitative confirmation of deuterium incorporation. |

| ¹³C NMR Spectroscopy | Observation of C-D coupling and isotopic shifts for deuterated carbons. | Can provide site-specific information on deuteration. |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the isotopic distribution by analyzing the relative abundances of isotopologues. | Accurate mass measurement to resolve different isotopologues. nih.gov |

Considerations for Large-Scale Research Synthesis

Scaling up the synthesis of this compound for research purposes requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

The availability and cost of deuterated starting materials and reagents are significant considerations for large-scale synthesis. researchgate.net Processes that utilize more economical deuterium sources, such as D₂O, are generally preferred. nih.gov

Reaction conditions need to be optimized for larger batch sizes. This includes managing exotherms, ensuring efficient mixing, and developing robust purification methods. The use of flow chemistry can offer advantages in terms of safety, scalability, and control over reaction parameters for deuteration reactions.

Finally, a thorough process safety analysis is essential before undertaking any large-scale synthesis, particularly when working with reactive intermediates and reagents.

Advanced Analytical Methodologies Employing Taurultam D4

Role of Taurultam-d4 as an Internal Standard in Mass Spectrometry

This compound plays a pivotal role as an internal standard in mass spectrometry-based bioanalysis. Its chemical and physical properties are nearly identical to the unlabeled analyte, taurultam, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow this compound to effectively compensate for variations in the analytical process, such as extraction efficiency, matrix effects, and instrument response, ultimately leading to more accurate and precise quantification of taurultam.

Stable Isotope Labeled Internal Standards (SIL-IS) are considered the most appropriate choice for quantitative bioanalysis using mass spectrometry. The fundamental principle behind the use of SIL-IS is that they are chemically identical to the analyte of interest but have a different mass due to the incorporation of stable isotopes (e.g., deuterium (B1214612), carbon-13, nitrogen-15).

The key advantages of using a SIL-IS like this compound include:

Similar Physicochemical Properties: this compound and taurultam exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.

Compensation for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting matrix components, are a significant source of variability in LC-MS/MS analysis. Since the SIL-IS co-elutes with the analyte and has the same chemical properties, it experiences the same matrix effects, allowing for accurate correction.

Correction for Variability: A SIL-IS corrects for random errors that can be introduced during various stages of the analytical process, including sample preparation, injection volume, and instrument response fluctuations.

The quantification is based on the ratio of the peak area of the analyte to the peak area of the SIL-IS. This ratio remains constant even if there are variations in the sample processing or instrument performance, leading to high precision and accuracy.

The development of a robust LC-MS/MS method for the quantification of taurultam using this compound as an internal standard involves several critical steps, including the optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The goal of sample preparation is to extract taurultam and this compound from the biological matrix (e.g., plasma, urine) and remove potential interferences. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the complexity of the matrix and the desired sensitivity.

Liquid Chromatography: The chromatographic method is developed to achieve efficient separation of taurultam and this compound from other matrix components and to ensure they co-elute. Reversed-phase chromatography is a common approach for polar compounds like taurultam.

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is employed for its high selectivity and sensitivity. The method is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both taurultam and this compound are monitored.

A typical workflow for method development is as follows:

Selection of appropriate precursor and product ions for taurultam and this compound.

Optimization of mass spectrometer parameters (e.g., collision energy, declustering potential).

Development of a chromatographic method that provides good peak shape and retention time.

Evaluation of different sample extraction techniques to maximize recovery and minimize matrix effects.

Validation of the method according to regulatory guidelines.

The optimization of mass spectrometry parameters is a critical step in developing a sensitive and selective LC-MS/MS method. This process is typically performed by infusing a standard solution of this compound directly into the mass spectrometer. The goal is to find the optimal settings for the precursor ion selection and its fragmentation into product ions.

The key parameters that are optimized include:

Precursor Ion (Q1): The protonated molecule [M+H]⁺ of this compound is selected in the first quadrupole.

Product Ions (Q3): The precursor ion is fragmented in the collision cell, and the most stable and abundant product ions are selected in the third quadrupole.

Collision Energy (CE): This is the energy applied to induce fragmentation of the precursor ion. The CE is optimized to maximize the intensity of the desired product ions.

Declustering Potential (DP): This voltage is applied to prevent the formation of solvent clusters and to enhance the signal of the precursor ion.

An example of optimized mass spectrometry parameters for Taurultam and its deuterated internal standard, this compound, is presented in the interactive table below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Taurultam | 136.2 | 105.1 | 25 | 40 |

| This compound | 140.2 | 109.1 | 25 | 40 |

Note: The values in this table are illustrative and may vary depending on the specific mass spectrometer and experimental conditions.

The primary objective of the chromatographic separation is to ensure that taurultam and this compound co-elute while being separated from other interfering components in the biological matrix. This co-elution is crucial for the internal standard to effectively compensate for any variations in ionization.

Column Chemistry: Reversed-phase columns, such as C18, are commonly used for the separation of polar compounds like taurultam. The choice of column chemistry and dimensions (length, internal diameter, and particle size) will impact the resolution, peak shape, and run time.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid to improve ionization) and an organic solvent (e.g., acetonitrile or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation.

Isotope Effect: In some cases, a slight difference in retention time between the analyte and its deuterated internal standard can be observed, which is known as the "isotope effect". This is more common with a higher degree of deuteration. It is important to ensure that this difference is minimal and does not affect the accuracy and precision of the quantification.

An illustrative chromatogram showing the co-elution of Taurultam and this compound is presented below.

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes |

| Retention Time | Approximately 1.5 minutes |

Note: This is a representative example of chromatographic conditions. Actual conditions may need to be optimized for specific applications.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to confirm the identity, structure, and purity of chemical compounds. In the context of this compound, NMR is essential for verifying the position and extent of deuterium incorporation, as well as determining the isotopic purity of the labeled standard.

¹H NMR (Proton NMR) is used to observe the hydrogen atoms in a molecule. In a deuterated compound like this compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity in the ¹H NMR spectrum. This provides direct evidence of successful deuteration.

²H NMR (Deuterium NMR) can be used to directly observe the deuterium atoms. The chemical shifts in a ²H NMR spectrum are very similar to those in a ¹H NMR spectrum, allowing for the confirmation of the deuterium positions. The integration of the signals in the ²H NMR spectrum can be used to determine the isotopic enrichment at each labeled site.

By comparing the ¹H and ²H NMR spectra of this compound with the ¹H NMR spectrum of unlabeled Taurultam, one can confirm:

The specific sites of deuteration.

The percentage of deuterium incorporation at each site.

This verification is crucial to ensure the quality and reliability of the internal standard, as any significant presence of unlabeled taurultam in the this compound standard could lead to an overestimation of the analyte concentration.

Method Validation Criteria for Research Analytical Assays

The validation of a bioanalytical method is essential to demonstrate that it is reliable, reproducible, and suitable for its intended purpose. For research analytical assays employing this compound for the quantification of taurultam, the validation should be performed in accordance with established scientific guidelines.

The key validation parameters that are assessed include:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A linear regression model is typically used, with a correlation coefficient (r²) > 0.99. |

| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) should not exceed 15% (20% at the Lower Limit of Quantification). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10, with accuracy and precision within specified limits. |

| Upper Limit of Quantification (ULOQ) | The highest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Accuracy and precision within specified limits. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent and reproducible, though not necessarily 100%. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes (for analysis) or other interfering substances in the sample. | The matrix factor should be consistent and close to 1. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should remain within ±15% of the initial concentration under various storage and handling conditions. |

By rigorously evaluating these parameters, the developed LC-MS/MS method using this compound can be considered validated and suitable for the reliable quantification of taurultam in research studies.

Selectivity and Specificity in this compound Based Assays

In bioanalytical method development, selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. The use of this compound as an internal standard significantly enhances the selectivity and specificity of LC-MS/MS assays for taurultam.

The distinct mass difference between this compound and endogenous taurultam allows for highly specific detection using multiple reaction monitoring (MRM). In this technique, a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. For taurultam and its deuterated internal standard, unique MRM transitions can be established. For instance, if the transition for taurultam is m/z A → B, the transition for this compound would be m/z A+4 → B' (where B' may or may not be the same as B). This mass difference ensures that the signal from the internal standard does not interfere with the signal from the analyte, and vice versa.

Furthermore, the co-elution of this compound with taurultam during liquid chromatography is a key factor in ensuring specificity. Because their physicochemical properties are virtually identical, they are not separated by the chromatographic column. This co-elution ensures that any matrix effects, such as ion suppression or enhancement, affect both the analyte and the internal standard to the same degree at the same point in time. This proportional effect is then canceled out when the ratio of the analyte peak area to the internal standard peak area is calculated, leading to a more accurate measurement of the analyte's concentration.

Precision and Accuracy Assessment in Research Matrices

The precision of an analytical method describes the closeness of repeated individual measurements of the analyte, while accuracy refers to the closeness of the mean of a set of measurements to the actual concentration of the analyte. The use of this compound as an internal standard is instrumental in achieving high levels of precision and accuracy in the quantification of taurultam in complex research matrices such as plasma, urine, and tissue homogenates.

Method validation studies for bioanalytical assays typically assess intra- and inter-day precision and accuracy. Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage of the nominal concentration. Regulatory guidelines generally require the %CV to be within 15% (20% at the lower limit of quantification, LLOQ) and the accuracy to be within 85-115% (80-120% at the LLOQ).

While specific validation data for an LC-MS/MS method for taurultam using this compound is not publicly available, we can infer the expected performance from similar assays that use deuterated internal standards. For example, a study on the pharmacokinetics of taurolidine (B130013) metabolites reported a precision of 2.3% to 8.5% (%CV) and an accuracy of 102.1% to 114.6% for the assay of taurultam, although the specific internal standard was not mentioned. The use of a deuterated internal standard like this compound would be expected to yield results well within the accepted regulatory limits.

To illustrate the expected outcomes of such a validation, a hypothetical data table is presented below.

| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 105.2 | 10.1 | 103.8 |

| Low | 3 | 6.2 | 101.5 | 7.5 | 100.9 |

| Medium | 50 | 4.8 | 98.7 | 5.9 | 99.2 |

| High | 150 | 3.5 | 102.3 | 4.7 | 101.7 |

| This table represents typical expected data for a validated bioanalytical method using a deuterated internal standard and is for illustrative purposes only. |

Assessment of Matrix Effects with Deuterated Internal Standards

Matrix effects are a significant challenge in LC-MS/MS analysis, arising from co-eluting endogenous components of the biological matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for these matrix effects.

Because this compound is structurally and chemically almost identical to taurultam, it co-elutes from the LC column and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix is effectively normalized.

The assessment of matrix effects is a critical component of bioanalytical method validation. It is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. The internal standard is used to normalize these responses. The matrix factor (MF) is calculated for both the analyte and the internal standard. An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement. The internal standard-normalized MF should be close to 1, with a %CV of less than 15%, to demonstrate that the internal standard has effectively compensated for the matrix effects.

A hypothetical representation of matrix effect assessment is shown in the table below.

| Matrix Lot | Analyte Peak Area (Post-Spike) | IS Peak Area (Post-Spike) | Analyte Peak Area (Neat) | IS Peak Area (Neat) | Analyte MF | IS MF | IS-Normalized MF |

| 1 | 85000 | 95000 | 100000 | 100000 | 0.85 | 0.95 | 0.89 |

| 2 | 78000 | 88000 | 100000 | 100000 | 0.78 | 0.88 | 0.89 |

| 3 | 92000 | 102000 | 100000 | 100000 | 0.92 | 1.02 | 0.90 |

| 4 | 81000 | 91000 | 100000 | 100000 | 0.81 | 0.91 | 0.89 |

| 5 | 88000 | 98000 | 100000 | 100000 | 0.88 | 0.98 | 0.90 |

| Mean | 0.85 | 0.95 | 0.89 | ||||

| %CV | 6.8 | 5.9 | 0.7 | ||||

| This table is a hypothetical illustration of how matrix effects are assessed and demonstrates the effective compensation by a deuterated internal standard. |

Emerging Analytical Technologies for Deuterated Compound Analysis

The field of analytical chemistry is continually evolving, with new technologies emerging that enhance the analysis of deuterated compounds like this compound. High-resolution mass spectrometry (HRMS), such as Orbitrap and time-of-flight (TOF) mass analyzers, offers significant advantages over traditional triple quadrupole instruments. HRMS provides much higher mass resolution and accuracy, which can be beneficial for distinguishing the analyte from isobaric interferences in complex matrices. This can lead to improved selectivity and reduced background noise, resulting in lower limits of detection.

Another area of advancement is in micro-sampling techniques, which require smaller volumes of biological fluids. These techniques, such as dried blood spot (DBS) and volumetric absorptive microsampling (VAMS), are less invasive and simplify sample collection and storage. The development of sensitive LC-MS/MS methods using deuterated internal standards is crucial for the successful implementation of these techniques, as the small sample volumes necessitate highly precise and accurate analytical methods.

Furthermore, advances in chromatography, such as the development of ultra-high-performance liquid chromatography (UHPLC) and new stationary phases, allow for faster and more efficient separations. This can lead to higher sample throughput and improved resolution of analytes from interfering matrix components.

Finally, the integration of automation and sophisticated data processing software is streamlining the entire analytical workflow, from sample preparation to data analysis. These advancements, in conjunction with the use of reliable internal standards like this compound, are continuously improving the quality and efficiency of bioanalytical research.

Investigative Applications of Taurultam D4 in Metabolic Research

Elucidation of Metabolic Pathways Using Stable Isotope Tracing

Stable isotope tracing is a powerful technique to follow the journey of a molecule through a biological system. By replacing specific atoms with their heavier, stable isotopes, researchers can track the molecule and its metabolites using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Taurultam-d4, with its four deuterium (B1214612) atoms, serves as an excellent tracer for understanding the metabolic pathways involving its parent compound, Taurolidine (B130013), and Taurultam itself.

Tracing of Carbon and Hydrogen Fluxes in in vitro Systems

In in vitro systems, such as isolated enzymes or subcellular fractions, this compound can be used to trace the flow of carbon and hydrogen atoms. When this compound is introduced into such a system, the deuterium label allows for the unambiguous identification of its metabolic products. For instance, the conversion of Taurultam to Taurinamide involves the hydrolysis of the six-membered ring. By using this compound, researchers can precisely follow the fate of the deuterated portion of the molecule.

Illustrative Example of a Data Table for In Vitro Flux Analysis:

| Metabolite | Mass Shift (m/z) | Relative Abundance (%) | Inferred Flux |

| This compound | +4 | 100 | Initial Substrate |

| Taurinamide-d4 | +4 | 75 | Hydrolysis Pathway |

| Unidentified Metabolite 1-d3 | +3 | 15 | Potential Side Reaction |

| Unidentified Metabolite 2-d1 | +1 | 10 | Minor Biotransformation |

This table illustrates how mass spectrometry could be used to track the deuterium label from this compound to its metabolites in an in vitro experiment, providing a quantitative measure of metabolic flux through different pathways.

Application in Cellular and Tissue Culture Metabolism Studies

In cellular and tissue culture models, this compound can provide insights into how cells take up and metabolize Taurultam. By incubating cells with this compound and analyzing the intracellular and extracellular metabolites over time, researchers can map the metabolic network. This approach can reveal the rates of uptake, conversion to Taurinamide, and any other potential biotransformations that may occur within the cellular environment. Such studies are crucial for understanding the compound's mechanism of action and its effects on cellular metabolism.

Investigation of Enzymatic Transformations and Reaction Kinetics

The transformation of Taurultam to Taurinamide is a key metabolic step. Using this compound, the specific enzymes responsible for this conversion can be identified. By incubating this compound with various purified enzymes or cell lysates, the formation of deuterated Taurinamide can be monitored. Furthermore, the kinetics of these enzymatic reactions, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), can be determined with high precision due to the specific detection of the deuterated product.

Kinetic Isotope Effects in Biochemical Reactions involving Deuterated Taurultam

The replacement of hydrogen with deuterium can slow down a chemical reaction if the breaking of a carbon-hydrogen bond is the rate-limiting step. This is known as the kinetic isotope effect (KIE). By comparing the rate of metabolism of Taurultam with that of this compound, researchers can gain valuable information about the reaction mechanism. A significant KIE (a slower reaction rate for the deuterated compound) would suggest that a C-H bond cleavage is involved in the rate-determining step of the metabolic transformation.

Hypothetical Research Finding: If the enzymatic conversion of Taurultam to Taurinamide proceeds significantly slower with this compound compared to the non-deuterated form, it would provide strong evidence for a mechanism where the cleavage of a C-H bond at one of the deuterated positions is a critical step in the reaction. The magnitude of the KIE could further elucidate the nature of the transition state of the reaction.

Study of Compound Biotransformation and Fate in Experimental Models

Understanding how a compound is transformed and eliminated in a biological system is a cornerstone of pharmacology and toxicology. This compound is an ideal tool for these studies in experimental models, offering a clear way to track the parent compound and its metabolites.

Analysis of Metabolite Formation and Degradation Pathways

In experimental models, such as rodents, the administration of this compound allows for the comprehensive analysis of its biotransformation. By collecting biological samples like blood, urine, and feces at different time points, and analyzing them with high-resolution mass spectrometry, a complete picture of the metabolic fate of this compound can be constructed. The unique mass signature of the deuterium label helps in distinguishing the compound-related metabolites from the endogenous molecules in the biological matrix.

Illustrative Data Table of Metabolite Profiling in an Experimental Model:

| Metabolite | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Biological Matrix |

| This compound | 5.2 | 139.08 | 94.06 | Plasma, Urine |

| Taurinamide-d4 | 3.8 | 125.09 | 80.05 | Plasma, Urine |

| Hydroxylated Taurultam-d3 | 6.1 | 154.07 | 110.05 | Urine |

| Taurine-d4 | 2.1 | 129.06 | 84.03 | Urine |

This table provides a hypothetical example of how liquid chromatography-mass spectrometry (LC-MS) could be used to identify and quantify this compound and its metabolites in biological samples from an experimental model. The specific mass-to-charge ratios (m/z) of the precursor and product ions confirm the presence of the deuterium label.

Detailed Research Findings (Hypothetical): A study in a rat model administered this compound could reveal that the primary route of elimination is through the urine. The major urinary metabolites might be identified as unchanged this compound and Taurinamide-d4. Additionally, minor metabolites, such as a hydroxylated form of Taurultam where one deuterium has been replaced by a hydroxyl group, could also be detected. This would indicate that in addition to hydrolysis, oxidative metabolism may also play a minor role in the biotransformation of Taurultam. The quantitative analysis of these metabolites over time would allow for the determination of the pharmacokinetic parameters of this compound, such as its half-life, clearance, and volume of distribution.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the investigative applications of This compound in the areas of metabolic shunting, isotope dilution mass spectrometry for metabolomics, or quantitative flux analysis.

Taurultam itself is recognized as a primary metabolite of the antimicrobial and anti-endotoxin compound Taurolidine. wikipedia.orgcore.ac.uknih.gov In aqueous solutions, Taurolidine exists in equilibrium with Taurultam, which is subsequently metabolized into Taurinamide. core.ac.uk While the pharmacokinetics of these non-deuterated metabolites have been a subject of study, the use of its deuterated form, this compound, as a tracer or investigative tool in advanced metabolic research is not documented in the accessible literature.

Therefore, it is not possible to provide a detailed article on the specific topics requested, as the foundational research connecting this compound to these applications is not available.

Mechanistic Insights and Theoretical Considerations from Taurultam D4 Studies

Impact of Deuterium (B1214612) Substitution on Molecular Interactions and Reactivity

The substitution of protium (B1232500) (¹H) with deuterium (²H or D) introduces subtle yet significant changes to the physicochemical properties of a molecule, a phenomenon rooted in the mass difference between the two isotopes. The core of this impact lies in the strength and vibrational energy of carbon-deuterium (C-D) bonds compared to their carbon-hydrogen (C-H) counterparts.

The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. wikipedia.orginformaticsjournals.co.in This increased bond strength means that more energy is required to break a C-D bond, leading to a slower rate of reaction in processes where this bond cleavage is a rate-determining step. This is known as the kinetic isotope effect (KIE). wikipedia.org

Furthermore, deuterium substitution can alter non-covalent interactions. The C-D bond is slightly shorter and less polarizable than the C-H bond. wikipedia.org This can result in weaker van der Waals interactions and may influence how the molecule fits into and interacts with the active site of an enzyme or a receptor. wikipedia.org These alterations, while minor individually, can collectively produce measurable changes in a molecule's biological activity and metabolic profile. For instance, the metabolism of drugs by enzymes like aldehyde oxidase can be significantly altered by specific deuteration, highlighting the importance of understanding these subtle molecular changes. nih.govresearchgate.net

Table 1: Comparison of Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) Bond Properties

| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Implication in Taurultam-d4 |

| Bond Strength | Weaker | Stronger | Higher energy needed to break the bond, potentially slowing metabolic reactions. |

| Vibrational Frequency | Higher | Lower | Affects the bond's zero-point energy, contributing to the kinetic isotope effect. |

| Zero-Point Energy (ZPE) | Higher | Lower | The primary basis for the primary kinetic isotope effect; the difference in ZPE creates a higher effective activation energy for C-D bond cleavage. mdpi.com |

| Bond Length | Longer | Shorter | Can subtly alter molecular conformation and fit within biological targets. wikipedia.org |

| Polarizability | More Polarizable | Less Polarizable | May lead to weaker van der Waals interactions with surrounding molecules. wikipedia.org |

Computational Modeling of Deuterated Compound Behavior in Biological Systems

Computational modeling has become an indispensable tool for understanding and predicting the behavior of molecules in complex biological environments. news-medical.netpsu.edu By employing principles of mathematics, physics, and computer science, researchers can create dynamic simulations of biological systems, from single molecules to entire cellular pathways. news-medical.netunimib.it

In the context of deuterated compounds like this compound, computational models allow scientists to simulate how the altered physical properties of C-D bonds influence biological interactions. unimib.it These models can provide data on multiple scales, a method known as multiscale modeling. news-medical.net For example, quantum mechanics calculations, particularly Density Functional Theory (DFT), can be used to accurately model the electronic structure of the deuterated compound and calculate theoretical Kinetic Isotope Effects (KIEs). thieme-connect.com These theoretical values can then be compared directly with experimental results to validate or refute proposed reaction mechanisms. thieme-connect.com

Table 2: Key Stages in Computational Modeling of a Deuterated Compound

| Stage | Description | Relevance to this compound |

| 1. Model Definition | Defining the biological system of interest (e.g., an enzyme) and the molecule (this compound). This involves obtaining structural data, often from X-ray crystallography or NMR. | Creating an in-silico representation of this compound interacting with a specific biological target. |

| 2. Force Field Parametrization | Assigning a set of parameters and equations (a "force field") to describe the potential energy of the atoms in the system. For deuterated compounds, parameters for C-D bonds must be accurately defined. | Ensuring the simulation accurately reflects the unique physical properties of the C-D bonds in this compound. |

| 3. Quantum Mechanics (QM) Calculation | Using methods like Density Functional Theory (DFT) to calculate the electronic structure and vibrational frequencies of the molecule in its ground state and transition state. | Predicting the intrinsic kinetic isotope effect for a specific reaction involving this compound by calculating the energy difference between C-H and C-D bond cleavage. thieme-connect.com |

| 4. Molecular Dynamics (MD) Simulation | Simulating the physical movements of atoms and molecules over time according to the laws of physics. | Visualizing how this compound binds to its target and how deuteration affects its dynamic behavior within the binding site. |

| 5. Data Analysis & Interpretation | Analyzing the simulation output to calculate properties like binding free energy, conformational changes, and interaction patterns. | Quantifying the impact of deuteration on binding affinity and identifying key interactions that are altered in this compound compared to its non-deuterated counterpart. |

Theoretical Frameworks for Predicting Isotope Effects on Enzyme Catalysis

The primary theoretical framework for understanding and predicting the effect of isotopic substitution on reaction rates is the Kinetic Isotope Effect (KIE). mdpi.com The KIE is defined as the ratio of the reaction rate for the lighter isotopologue (k_light) to the rate for the heavier isotopologue (k_heavy). thieme-connect.com A value greater than 1 indicates a "normal" KIE, where the hydrogen-containing compound reacts faster, while a value less than 1 signifies an "inverse" KIE. thieme-connect.com

The semi-classical model of KIEs attributes the effect primarily to differences in zero-point energy (ZPE). mdpi.comresearchgate.net A chemical bond is not static but vibrates, and its lowest possible energy state is its ZPE. Because deuterium is heavier than hydrogen, a C-D bond vibrates more slowly and has a lower ZPE than a C-H bond. In a reaction where this bond is broken in the rate-determining step (a primary KIE), this difference in ZPE means that more energy is required to reach the transition state for the deuterated compound, resulting in a slower reaction rate. mdpi.com

Table 3: Types and Interpretation of Kinetic Isotope Effects (KIE)

| KIE Type | Definition | Typical Interpretation |

| Primary KIE | Isotopic substitution at a position where a bond is broken or formed in the rate-limiting step of the reaction. mdpi.com | A normal KIE (kH/kD > 1) suggests that the C-H bond is being cleaved in the rate-determining step. |

| Secondary KIE | Isotopic substitution at a position not directly involved in bond-breaking or bond-forming events. mdpi.com | Can provide information about changes in hybridization or steric environment at the labeled position during the transition state. |

| Normal KIE | The reaction rate for the lighter isotope is faster than for the heavier isotope (k_light / k_heavy > 1). thieme-connect.com | The vibrational force constant for the bond to the isotope is lower in the transition state than in the reactant. |

| Inverse KIE | The reaction rate for the heavier isotope is faster than for the lighter isotope (k_light / k_heavy < 1). thieme-connect.com | The vibrational force constant for the bond to the isotope is higher in the transition state than in the reactant, often due to increased steric crowding. mdpi.com |

| Solvent Isotope Effect | The reaction rate changes when the bulk solvent (e.g., H₂O) is replaced with its deuterated counterpart (D₂O). pnas.org | Indicates that a proton transfer involving the solvent is part of the reaction mechanism. |

Future Directions and Emerging Research Perspectives for Taurultam D4

Development of Novel Research Methodologies Incorporating Deuterated Taurultam

The unique properties of Taurultam-d4, specifically the presence of four deuterium (B1214612) atoms, open the door to the development of innovative research methodologies. Stable isotope tracing is a powerful technique for investigating the pathways and dynamics of biochemical reactions. nih.gov The deuterium label in this compound allows it to be distinguished from its unlabeled counterpart by mass spectrometry, enabling precise tracking of its metabolic fate.

Future research could focus on developing high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy methods specifically tailored for this compound. nih.gov HRMS offers high sensitivity and resolution for detecting and identifying metabolites, while NMR, though less sensitive, is non-destructive and provides detailed structural information. nih.gov The development of specialized analytical protocols would enhance the accuracy and scope of studies involving this compound.

One promising area is the application of untargeted stable isotope-resolved metabolomics (SIRM). frontiersin.org Unlike targeted approaches that look for a predefined set of metabolites, untargeted SIRM allows for the global exploration of metabolic pathway activities. frontiersin.org By combining high-resolution LC-MS with stable isotope tracing, researchers could discover previously unknown metabolic alterations induced by the introduction of this compound. frontiersin.org This would involve sophisticated data analysis workflows to identify all metabolites that incorporate the deuterium label.

Table 1: Comparison of Potential Analytical Platforms for this compound Research

| Analytical Platform | Advantages | Potential Applications for this compound |

| High-Resolution Mass Spectrometry (HRMS) | High sensitivity and resolution, capable of identifying thousands of metabolites. nih.gov | Tracing the metabolic fate of the deuterated backbone of this compound and identifying its downstream metabolites in complex biological samples. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-destructive, provides detailed structural information and spatial metabolite imaging. nih.gov | Elucidating the precise location of deuterium atoms in metabolites derived from this compound, providing insights into reaction mechanisms. |

| Stable Isotope-Resolved Metabolomics (SIRM) | Global exploration of metabolic pathways without prior knowledge of all involved compounds. frontiersin.org | Discovering novel metabolic pathways and off-target effects related to Taurultam and its derivatives. |

Potential for Deuterated Taurultam in Systems Biology and Multi-Omics Integration

Systems biology aims to understand the complex interplay between various biological components, from genes to metabolites. nih.gov The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of a biological system. nih.govnih.gov this compound has significant potential as a tool in such integrated approaches, serving as a metabolic probe to perturb and track specific pathways.

By introducing this compound into a biological system, researchers can measure the resulting changes across multiple omics layers. For instance, transcriptomics could reveal alterations in gene expression related to the metabolism of this compound, while proteomics could identify changes in protein levels or post-translational modifications. Metabolomics, aided by the deuterium label, would directly track the flow of the compound through metabolic networks. springernature.com

The true power of this approach lies in the integration of these datasets. nih.gov For example, an observed increase in a particular deuterated metabolite could be correlated with the upregulation of a specific gene and the increased abundance of the corresponding enzyme. This multi-layered evidence provides a much stronger basis for understanding the compound's mechanism of action and its broader impact on cellular physiology.

Table 2: Hypothetical Multi-Omics Study Design Incorporating this compound

| Omics Layer | Methodology | Hypothetical Research Question | Expected Data Output |

| Transcriptomics | RNA-Sequencing | How does exposure to Taurultam affect gene expression in target cells? | Differentially expressed genes involved in sulfur metabolism, amino acid synthesis, and cellular stress responses. |

| Proteomics | Mass Spectrometry-based Proteomics | Which proteins show altered abundance or post-translational modifications upon this compound administration? | Changes in the abundance of metabolic enzymes and signaling proteins. |

| Metabolomics | HRMS-based SIRM | What are the metabolic fates of this compound and how does it alter the broader metabolome? | Identification of deuterated downstream metabolites and quantification of changes in endogenous metabolite pools. |

Expansion of Isotope Tracing Applications in Complex Biological Networks

The application of stable isotope tracing is essential for understanding intercellular metabolic communication and in vivo metabolism. springernature.comnih.gov this compound could be a valuable tracer for exploring these complex biological networks. For instance, in co-culture systems of different cell types, this compound could be used to track the exchange of metabolites between cells, providing insights into metabolic symbiosis or competition. springernature.com

In vivo studies in animal models represent another significant frontier. nih.gov By administering this compound, researchers could trace its distribution, metabolism, and excretion throughout the organism. nih.gov This would provide a dynamic view of the compound's pharmacokinetics and its impact on the metabolism of different organs and tissues. Such studies are crucial for bridging the gap between in vitro findings and physiological reality.

Furthermore, the use of this compound could be expanded to investigate the metabolic reprogramming that is a hallmark of various diseases, such as cancer. nih.govresearchgate.net By comparing the metabolism of this compound in healthy versus diseased tissues, it may be possible to identify metabolic vulnerabilities that could be targeted for therapeutic intervention. nih.gov

Addressing Challenges in Stable Isotope Tracing Data Interpretation

Despite the power of stable isotope tracing, the interpretation of the resulting data presents several challenges. nih.gov A key consideration is the experimental design, including the choice of tracer, labeling duration, and sampling time points. nih.gov For this compound, it will be crucial to optimize these parameters based on the specific biological question and the metabolic pathways of interest. nih.gov

A significant challenge is achieving an isotopic steady state, where the label enrichment of metabolites becomes constant over time. nih.gov The time required to reach a steady state can vary significantly between different metabolic pathways. nih.gov Dynamic tracing, which captures snapshots of metabolic states before a steady state is reached, can provide valuable information but requires careful temporal analysis. springernature.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.